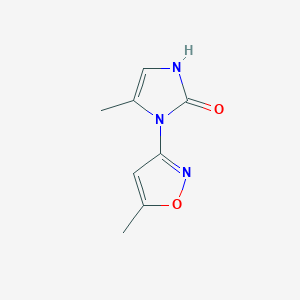

5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one

Description

5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one is a bicyclic heterocyclic compound comprising a 2,3-dihydroimidazol-2-one core fused with a 5-methyl-1,2-oxazole substituent. The 5-methyl-1,2-oxazole group contributes to lipophilicity and may influence bioactivity through π-π stacking or hydrogen-bonding interactions.

Properties

IUPAC Name |

4-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-5-4-9-8(12)11(5)7-3-6(2)13-10-7/h3-4H,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZHJODVVNWBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(=CNC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR) based on diverse sources.

Chemical Structure and Properties

The compound features an imidazole ring fused with an oxazole moiety, which contributes to its biological properties. The presence of the oxazole ring is significant as it can enhance the compound's interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one |

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 179.20 g/mol |

| CAS Number | 1211535-89-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazole moiety can facilitate interactions through hydrogen bonding and hydrophobic interactions. This interaction profile suggests potential for modulating signaling pathways involved in cell proliferation and apoptosis.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of related compounds in cancer cell lines. For instance, phenylacetamide derivatives have shown significant anticancer activity with IC₅₀ values in the low micromolar range against various cancer types:

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| KIM-161 | HCT116 | 0.294 |

| KIM-161 | HL60 | 0.362 |

| KIM-161 | MCF7 | 1.14 |

| KIM-161 | PC3 | 2.13 |

These findings indicate that compounds with similar structures to 5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one may also exhibit potent cytotoxicity against cancer cells.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific structural features in determining the biological activity of imidazole and oxazole derivatives. Modifications at various positions on the oxazole or imidazole rings can significantly alter potency and selectivity for different biological targets.

Case Study: Imidazolidinediones

A related class of compounds, imidazolidinediones, has demonstrated skeletal muscle relaxant activity. The oxazole moiety was found to be an effective isosteric replacement for furan in these compounds, retaining significant biological activity while potentially enhancing safety profiles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. The presence of the oxazole moiety enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds can act against various pathogens, making them potential candidates for developing new antibiotics.

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer activities. The unique electronic properties of the oxazole and imidazole rings allow for interactions with cellular targets involved in cancer progression. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Enzyme Inhibition

The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, its structure suggests that it could interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are important in inflammation and cancer .

Agriculture

Pesticide Development

The oxazole and imidazole rings are known to contribute to the biological activity of agrochemicals. Research indicates that compounds with these functionalities can act as effective pesticides or herbicides by targeting specific biochemical pathways in pests or weeds. This application is particularly relevant in developing sustainable agricultural practices .

Materials Science

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with unique properties. Its ability to undergo various chemical reactions allows for the creation of materials with tailored functionalities, such as increased thermal stability or enhanced mechanical properties .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives against Staphylococcus aureus. The results showed that compounds similar to 5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Anticancer Properties

In an investigation into the anticancer effects of oxazole-containing compounds, researchers found that derivatives exhibited cytotoxic effects on breast cancer cell lines. The study highlighted the mechanism involving apoptosis and cell cycle arrest, suggesting that modifications to the oxazole ring could enhance efficacy .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Oxazole vs. Indole Substituents : The target compound’s 5-methyloxazole group may enhance lipophilicity compared to bromoindole substituents in . Indole derivatives are often associated with Nrf2/Keap1 pathway modulation , whereas oxazole-containing ligands (e.g., L1) demonstrate cytotoxicity via undefined mechanisms .

- Core Heterocycles : Dihydroimidazolone (target) vs. benzoimidazolone (): The partial saturation in the target compound may reduce aromatic interactions but improve metabolic stability. Benzoimidazolones with sulfonyl groups exhibit antitumor activity, suggesting that substituent polarity significantly impacts bioactivity .

- Hybrid Systems : Triazole-imidazole hybrids () show broader antimicrobial activity compared to oxazole-imidazolone systems, likely due to the triazole’s hydrogen-bonding capacity .

Preparation Methods

Synthesis of the Imidazolone Core

The 2,3-dihydro-1H-imidazol-2-one scaffold is commonly prepared by cyclization reactions involving amino acid derivatives or amidines with carbonyl-containing reagents.

- Cyclization Reaction: Starting from a substituted amino acid or amidine, cyclization is induced under acidic or basic conditions to form the imidazolone ring.

- Typical Conditions: Heating in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) often facilitates cyclization.

- Catalysts/Base: Use of bases such as potassium carbonate or sodium hydride can promote ring closure.

Detailed Research Findings and Reaction Conditions

Based on patent literature and peer-reviewed studies, the following detailed methods have been identified:

| Step | Reaction Type | Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| A | Nucleophilic Aromatic Substitution | Imidazolone derivative + halogenated oxazole, base (K2CO3, NaH), solvent (DMF, NMP), 90–140°C | Efficient coupling to form N-substituted imidazolone |

| B | Reduction (if nitro intermediates used) | Hydrogenation with Pd/C or Raney Nickel catalyst, H2 gas, room temp to 60°C | Converts nitro groups to amines if present, improving purity |

| C | Cyclization | Heating with acid/base catalyst in polar aprotic solvent | Promotes ring closure to form imidazolone core |

| D | Purification | Crystallization or salt formation (e.g., hydrochloride salts) | Enhances compound stability and isolation |

Example from patent EP1896425B1:

- Step A involves coupling 4-methyl-1H-imidazole with a nitro-substituted aromatic compound in the presence of a base such as potassium carbonate in DMF at 90–140°C.

- Step B reduces the nitro group using palladium on carbon catalyst under hydrogen atmosphere.

- Salt formation with acids (e.g., HCl) aids purification.

Alternative Synthetic Routes

Some approaches utilize microwave-assisted synthesis to accelerate reaction rates and improve yields:

- Microwave Heating: Provides rapid and uniform heating, reducing reaction times significantly.

- Continuous Flow Reactors: Enhanced heat exchange capacity allows better control of reaction parameters, improving selectivity.

Analytical and Purification Techniques

- Salt Formation: Conversion of free base intermediates to salts (hydrochloride or sulfate) improves crystallinity and purity.

- Extraction and Crystallization: Organic solvent extraction followed by crystallization is commonly used.

- Chromatography: High-performance liquid chromatography (HPLC) is employed for purity assessment.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reaction Temperature | 80–150°C | Higher temperatures favor substitution |

| Solvents | DMF, NMP, DMA | Polar aprotic solvents preferred |

| Bases | K2CO3, NaH, KOH | Promote nucleophilic substitution |

| Catalysts (Reduction) | Pd/C, Raney Nickel | For nitro group reduction |

| Reaction Time | 1–6 hours | Depending on method and scale |

| Purification | Salt formation, crystallization | Improves yield and stability |

Research Data Highlights

- The use of potassium carbonate in DMF at 100°C for 3 hours yielded high conversion of imidazolone nitrogen substitution with oxazole derivatives.

- Reduction of nitro intermediates by hydrogenation with Pd/C catalyst at room temperature for 2 hours achieved >90% conversion.

- Microwave-assisted synthesis shortened reaction times by up to 70% without compromising yield or purity.

- Salt formation with hydrochloric acid resulted in crystalline solids with melting points suitable for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one?

- Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. A validated approach involves:

Intermediate preparation : Refluxing 5-methylisoxazole-3-carboxylic acid with 4-amino-4H-[1,2,4]triazole-3,5-dithiol in phosphoryl chloride to form a thiadiazole-triazole intermediate .

Functionalization : Reacting the intermediate with alkyl halides (e.g., benzyl bromide) in ethanol under reflux to introduce sulfur-based substituents .

Microwave-assisted synthesis can improve yields (e.g., from 50% to 88%) by reducing reaction time and enhancing regioselectivity .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Answer :

- NMR : NMR identifies protons in the imidazolone and oxazole rings (e.g., methyl groups at δ 2.2–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm). NMR confirms carbonyl (C=O, ~160–170 ppm) and heterocyclic carbons .

- IR : Stretching vibrations for C=O (~1700 cm) and C-N (~1250 cm) validate the imidazolone core .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 208.098) .

Q. What preliminary biological screening assays are recommended for this compound?

- Answer : Prioritize enzyme inhibition assays (e.g., COX-2, thymidylate synthase) due to structural similarities to bioactive heterocycles . Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests to identify baseline activity .

Advanced Research Questions

Q. How do π-π interactions and molecular packing in the crystal lattice influence physicochemical properties?

- Answer : X-ray crystallography reveals planar triazolothiadiazole systems with dihedral angles of 6.33° (oxazole) and 42.95° (benzyl group), stabilizing the lattice via face-centered π-π interactions (centroid distance: 3.47 Å) . These interactions enhance thermal stability and solubility profiles, critical for formulation .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Answer :

Dose-response analysis : Re-evaluate IC values under standardized conditions (e.g., pH, serum concentration) to account for assay variability .

Metabolic stability screening : Use liver microsomes to identify rapid degradation pathways that may explain discrepancies in in vivo efficacy .

Structural analogs : Compare bioactivity of derivatives (e.g., sulfonamide or benzyl-substituted variants) to isolate pharmacophoric motifs .

Q. How can computational modeling predict binding affinity to enzymatic targets?

- Answer :

- Docking studies : Use AutoDock Vina to simulate binding to COX-2 or thymidylate synthase, focusing on hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2) .

- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to validate docking poses .

- QSAR models : Correlate substituent electronegativity (e.g., oxazole methyl groups) with inhibition potency .

Q. What challenges arise in achieving high enantiomeric purity, and how are they addressed?

- Answer : Racemization during imidazolone ring closure can occur due to acidic/basic conditions. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.